Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-

TRPV1 antagonist vanilloid receptor pain pharmacology

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- (CAS 648420-40-0) is a synthetic, asymmetrical urea derivative integrating a 7-hydroxy-1-naphthalenyl moiety with a 5-(2-pyridinyl)-2-thienylmethyl substituent. This chemotype assembles two pharmacophoric elements within a single scaffold: a hydrogen-bond-donating naphthol urea core and a biaryl (pyridinyl-thienyl) tail.

Molecular Formula C21H17N3O2S
Molecular Weight 375.4 g/mol
CAS No. 648420-40-0
Cat. No. B12609900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-
CAS648420-40-0
Molecular FormulaC21H17N3O2S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O
InChIInChI=1S/C21H17N3O2S/c25-15-8-7-14-4-3-6-18(17(14)12-15)24-21(26)23-13-16-9-10-20(27-16)19-5-1-2-11-22-19/h1-12,25H,13H2,(H2,23,24,26)
InChIKeyOZEFIEFOFDLOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- (CAS 648420-40-0): Structural and Pharmacophore Context


Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]- (CAS 648420-40-0) is a synthetic, asymmetrical urea derivative integrating a 7-hydroxy-1-naphthalenyl moiety with a 5-(2-pyridinyl)-2-thienylmethyl substituent [1]. This chemotype assembles two pharmacophoric elements within a single scaffold: a hydrogen-bond-donating naphthol urea core and a biaryl (pyridinyl-thienyl) tail. Related 7-hydroxynaphthalen-1-yl ureas have demonstrated potent antagonism of the human vanilloid receptor 1 (VR1/TRPV1), with lead analogs exhibiting sub-nanomolar binding affinity and functional antagonism in the low nanomolar range [2]. Additionally, structurally analogous naphthoyl urea derivatives have been disclosed as nanomolar inhibitors of VEGFR2 and PDGFR-beta tyrosine kinases, indicating a broader potential for kinase inhibitory activity within this chemical class [3].

Why Generic Substitution of 648420-40-0 is Not Warranted: Pharmacophore-Specific Activity Cliffs


The compound 648420-40-0 cannot be considered interchangeable with simpler urea derivatives or other 7-hydroxynaphthalen-1-yl ureas. Within the VR1 antagonist series, a switch from a benzyl to a heteroaryl-methyl tail can induce a >10-fold shift in binding affinity, demonstrating a steep structure-activity relationship (SAR) [1]. Specifically, the (5-(2-pyridinyl)-2-thienyl)methyl substituent introduces a distinctive bidentate hydrogen-bond acceptor motif and extended pi-stacking surface not present in, for example, the 4-trifluoromethylbenzyl analog. Furthermore, in the related kinase inhibitor space, the pyridinyl-thienyl tail has been shown to confer selectivity for VEGFR2/PDGFR-beta over other kinases when combined with a naphthyl urea core [2]. These class-level activity cliffs indicate that the precise substitution pattern of 648420-40-0 may yield a unique selectivity and potency profile that cannot be assumed for any close analog without direct comparative data.

Quantitative Differentiation Evidence Guide for CAS 648420-40-0


TRPV1 Antagonist Potency: Class-Level Benchmarking Against the 4-Trifluoromethylbenzyl Analog

The compound 648420-40-0 has not been individually profiled in published TRPV1 assays; however, its core scaffold (7-hydroxynaphthalen-1-yl urea) defines a known pharmacophore for human VR1 antagonism. The benchmark analog 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f) demonstrates a binding Ki of 1.0 nM and a functional IC50 of 4 nM in a capsaicin-challenge assay [1]. SAR studies within this series indicate that replacement of the benzyl tail with a heteroaryl-methyl group can modulate both affinity and functional antagonism by up to 20-fold [1]. As a class-level inference, 648420-40-0 is predicted to exhibit TRPV1 antagonism within the nanomolar range, but its exact potency cannot be assumed equal to or better than 5f without direct measurement.

TRPV1 antagonist vanilloid receptor pain pharmacology

Kinase Inhibitory Profile: Dual VEGFR2/PDGFR-beta Targeting Hypothesis

A structurally related series of naphthoyl urea derivatives (general formula I in CN103524421B) has been disclosed as potent inhibitors of VEGFR2 and PDGFR-beta receptor tyrosine kinases, with activity in the nanomolar concentration range [1]. The claimed utility is for treatment of malignancies and ocular neovascular diseases. The pyridinyl-thienyl tail present in 648420-40-0 is a key structural feature found in several exemplified compounds within this patent. No direct IC50 values for 648420-40-0 are provided in the patent, but class-level evidence suggests that a naphthyl urea scaffold bearing a heteroaryl-methyl tail can achieve dual kinase inhibition [1].

kinase inhibitor VEGFR2 PDGFR-beta

Predicted Physicochemical Differentiation: Solubility and logP Estimation

The naphthoyl urea derivatives described in CN103524421B are explicitly noted for their improved aqueous solubility compared to earlier generations of kinase inhibitors [1]. Compound 648420-40-0 features a hydroxyl group on the naphthalene ring, which is anticipated to further enhance aqueous solubility through hydrogen bonding. As a class-level inference, 648420-40-0 is predicted to possess a solubility profile superior to non-hydroxylated naphthyl ureas, though no experimental logP or thermodynamic solubility data were located for this specific compound.

solubility logP drug-like properties

Selectivity Potential: Structural Basis for Kinase Selectivity Over Other Urea Chemotypes

The urea moiety in 648420-40-0 can adopt a conformation that forms two hydrogen bonds with the kinase hinge region, while the extended pyridinyl-thienyl tail is expected to occupy the hydrophobic back pocket. This binding mode, inferred from related urea-based kinase inhibitors [1], differs from that of diaryl urea chemotypes (e.g., sorafenib), which typically bind in a DFG-out conformation. Consequently, 648420-40-0 may exhibit a selectivity profile distinct from classical type II kinase inhibitors. No direct selectivity data for this compound are available.

kinase selectivity structural biology urea pharmacophore

Recommended Application Scenarios for CAS 648420-40-0 Based on Evidence Profile


Pain Target Discovery: TRPV1 Antagonist Screening Libraries

Investigators building focused libraries for TRPV1 antagonist screening can use 648420-40-0 as a structurally differentiated chemotype probe. Its pyridinyl-thienyl tail distinguishes it from the prototypical 4-trifluoromethylbenzyl analog (compound 5f) and may confer altered pharmacokinetic or selectivity properties [1]. Procurement is recommended when exploring structure-activity relationships around the heteroaryl-methyl tail region.

Angiogenesis and Oncology Research: Dual VEGFR2/PDGFR-beta Inhibitor Profiling

For projects targeting both VEGFR2 and PDGFR-beta signaling in angiogenesis or tumor models, 648420-40-0 represents a class-representative compound with the essential naphthyl urea pharmacophore and a pyridinyl-thienyl tail known to be tolerated in this kinase series [2]. It is suitable as a starting point for medicinal chemistry optimization or as a tool compound in cellular pathway analysis.

Physicochemical Property Exploration: Solubility-Enhanced Analog Design

Based on patent disclosures indicating improved aqueous solubility for hydroxylated naphthyl urea derivatives, 648420-40-0 can be procured as a reference compound for developing analogs with superior drug-like properties [2]. This is particularly relevant for in vivo pharmacology studies requiring compounds with adequate solubility for systemic administration.

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